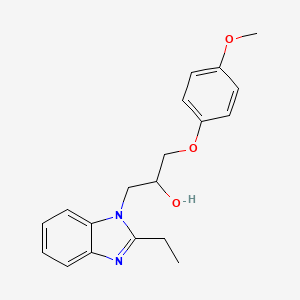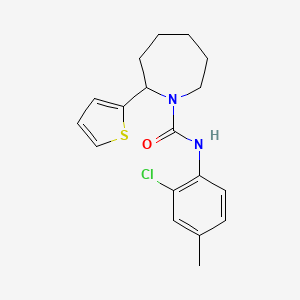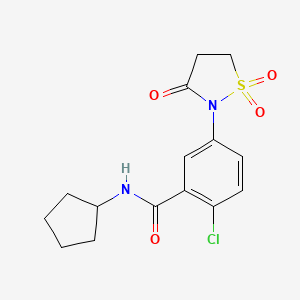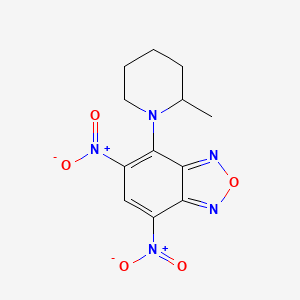
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound is a beta-blocker, which means that it can be used to treat conditions such as hypertension, angina, and heart failure. In addition, it has shown promise in the treatment of certain types of cancer. In
科学的研究の応用
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. In addition, it has also been studied for its use in the treatment of cardiovascular disease.
作用機序
The mechanism of action of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol is not fully understood. However, it is known to be a beta-blocker, which means that it works by blocking the action of adrenaline and other stress hormones on the heart. This leads to a decrease in heart rate and blood pressure, which can be beneficial in the treatment of hypertension, angina, and heart failure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the dose and duration of treatment. In general, this compound has been shown to have a beneficial effect on the cardiovascular system by reducing heart rate and blood pressure. It has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol in lab experiments is its potential as a therapeutic agent. This compound has shown promise in the treatment of cancer and cardiovascular disease, making it a valuable tool for researchers in these fields. However, there are also limitations to using this compound in lab experiments. The synthesis process is complex and requires specialized equipment and expertise, which can make it difficult to obtain in large quantities. In addition, the compound may have side effects that need to be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol. One area of focus is on the development of new synthesis methods that are more efficient and cost-effective. Another area of research is on the optimization of the compound's therapeutic properties, such as its anti-cancer and cardiovascular effects. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic potential. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
合成法
The synthesis of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol is a complex process that involves several steps. The starting materials for the synthesis are 2-ethylbenzimidazole and 4-methoxyphenol. These two compounds are then reacted with propylene oxide to form the intermediate product, which is then reacted with epichlorohydrin to form the final product. The synthesis process is challenging and requires specialized equipment and expertise.
特性
IUPAC Name |
1-(2-ethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-19-20-17-6-4-5-7-18(17)21(19)12-14(22)13-24-16-10-8-15(23-2)9-11-16/h4-11,14,22H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPORYNLRYVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4972364.png)
![2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4972375.png)
![3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]-2-naphthamide](/img/structure/B4972382.png)

![11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4972408.png)
![2,5-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4972416.png)



![N-benzyl-1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4972433.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4972434.png)
